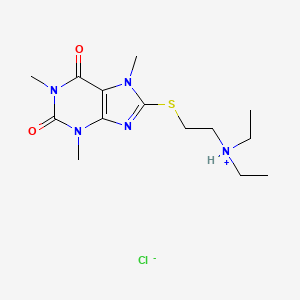

8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

24851-38-5 |

|---|---|

Molekularformel |

C14H24ClN5O2S |

Molekulargewicht |

361.9 g/mol |

IUPAC-Name |

diethyl-[2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylethyl]azanium;chloride |

InChI |

InChI=1S/C14H23N5O2S.ClH/c1-6-19(7-2)8-9-22-13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4;/h6-9H2,1-5H3;1H |

InChI-Schlüssel |

SGGGWDPUZQBKOH-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH+](CC)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 8-Halocaffeine Intermediates

The first critical step is the selective halogenation of caffeine at the C-8 position. According to recent literature, 8-bromocaffeine and 8-chlorocaffeine can be prepared by reacting caffeine with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), respectively, under controlled conditions.

- Reaction conditions: Caffeine is treated with NBS or NCS in an appropriate solvent (e.g., acetonitrile or chloroform) at room temperature or slightly elevated temperature.

- Outcome: Formation of 8-bromocaffeine or 8-chlorocaffeine with good regioselectivity.

- Yield: Typically moderate to good yields (exact percentages vary with conditions but can reach around 60-70%).

This halogenation step is crucial as it activates the C-8 position for nucleophilic substitution.

Nucleophilic Substitution with 2-(Diethylamino)ethanethiol

The next step involves the substitution of the halogen atom at C-8 by the thiol nucleophile bearing the diethylaminoethyl group.

- Reagents: 2-(Diethylamino)ethanethiol or its equivalent.

- Reaction conditions: The halocaffeine intermediate is reacted with 2-(diethylamino)ethanethiol under basic or neutral conditions, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts/Additives: Sometimes, a base such as triethylamine or potassium carbonate is used to facilitate the substitution.

- Temperature: Mild to moderate heating (50–100 °C) may be applied to drive the reaction to completion.

- Mechanism: The thiol group performs a nucleophilic attack on the electrophilic C-8 carbon bearing the halogen, displacing the halide and forming the thioether linkage.

This step yields the free base form of 8-((2-(diethylamino)ethyl)thio)caffeine.

Formation of Hydrochloride Salt

For improved stability, solubility, and handling, the free base is converted into its hydrochloride salt.

- Procedure: The free base is treated with hydrogen chloride gas or hydrochloric acid in a suitable solvent such as ethanol or diethyl ether.

- Outcome: Formation of 8-((2-(diethylamino)ethyl)thio)caffeine hydrochloride as a crystalline solid.

- Purification: The product is purified by recrystallization or by column chromatography if needed.

Optimization and Alternative Methods

- Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate similar cross-coupling and substitution reactions involving caffeine derivatives, reducing reaction times significantly.

- Catalyst Use: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) are documented for synthesizing 8-substituted caffeine derivatives with aryl or alkynyl groups but are less common for thioalkyl substitutions.

- Ion-Exchange Catalysts: For esterification steps in related caffeine derivatives, ion-exchange resins like Wofatit P have been used to improve yields and ease isolation, indicating potential for catalyst optimization in related syntheses.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1 | Halogenation at C-8 | Caffeine + NBS or NCS, solvent (e.g., acetonitrile), RT to mild heat | 60–70% | Selective formation of 8-bromocaffeine or 8-chlorocaffeine |

| 2 | Nucleophilic substitution | 8-halocaffeine + 2-(diethylamino)ethanethiol, base (e.g., K2CO3), DMF/DMSO, 50–100 °C | 50–90% | Formation of 8-((2-(diethylamino)ethyl)thio)caffeine free base |

| 3 | Salt formation | Free base + HCl in ethanol or ether | Quantitative | Formation of hydrochloride salt, purification by recrystallization |

Research and Analytical Data

- Characterization: The synthesized compound is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

- Purity: Column chromatography and recrystallization are standard purification techniques.

- Yields: Overall yields depend on optimization of each step but can be generally high (>70%) with optimized conditions.

- Stability: The hydrochloride salt form exhibits improved stability and solubility compared to the free base.

Analyse Chemischer Reaktionen

Types of Reactions

8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its original thiol form.

Substitution: The diethylaminoethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications.

Wissenschaftliche Forschungsanwendungen

8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine: Research on this compound includes its potential use as a drug candidate for various therapeutic applications.

Wirkmechanismus

The mechanism of action of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylaminoethylthio group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Toxicity: The dimethylamino variant exhibits moderate acute toxicity (LD50 = 130 mg/kg), while data for the diethylamino analog is unavailable. The larger diethyl group may reduce acute toxicity due to slower metabolic clearance .

- Bioactivity: The thioether-linked aminoalkyl groups (e.g., dimethylaminoethyl or diethylaminoethyl) enhance enzyme inhibition compared to halogen substituents (e.g., 8-Chloro Caffeine), which primarily act via DNA intercalation .

Diethylaminoethyl-Containing Compounds

Compounds with diethylaminoethyl moieties share structural similarities but differ in core scaffolds and applications:

Key Findings :

- Pharmacological Targets: The caffeine derivative likely targets adenosine receptors or enzymes (e.g., phosphodiesterases), whereas Adiphenine and Metcaraphen act on muscarinic receptors due to their ester-based structures .

- Solubility : The thioether linkage in the caffeine derivative may confer greater metabolic stability compared to ester-based compounds like Adiphenine, which are prone to hydrolysis .

Thioether vs. Phosphonothiolate Derivatives

Compounds with sulfur-containing linkages exhibit distinct properties:

Key Findings :

- Mechanism: Thioether linkages in caffeine derivatives are less reactive than phosphonothiolates, reducing off-target toxicity .

- Applications: Phosphonothiolates are often neurotoxic, whereas thioether-modified caffeine derivatives are explored for safer therapeutic applications .

Biologische Aktivität

8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is a novel derivative of caffeine, modified to enhance its biological activity. Caffeine itself is a well-known stimulant, primarily acting as an antagonist of adenosine receptors, which plays a crucial role in various physiological processes. The modification introduced by the diethylaminoethylthio group may provide unique properties and mechanisms of action, making it a subject of interest in pharmacological research.

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. The presence of the aminoethylthio group allows for significant chemical reactivity, which can be exploited for further functionalization.

Common Reactions:

- Oxidation: Can yield sulfoxides or sulfones.

- Reduction: May convert the thio group into thiols.

- Substitution: Enables nucleophilic substitution reactions for creating derivatives.

The primary mechanism of action for 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is likely similar to that of caffeine. It antagonizes adenosine receptors (particularly A1 and A2A), leading to increased neuronal excitability and neurotransmitter release, particularly dopamine and norepinephrine. The unique diethylaminoethylthio group may also interact with additional molecular targets, potentially enhancing its stimulant effects or introducing new pharmacological properties.

Stimulant Effects

Research indicates that the compound exhibits stimulant properties comparable to caffeine but with potentially enhanced efficacy due to its structural modifications. This can lead to improved cognitive performance and alertness in various experimental models.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE). The inhibition potency is quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

| Compound | IC50 (µM) |

|---|---|

| 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride | TBD |

| Caffeine | 531.0 |

| Galantamine (Standard) | ~10 |

These results suggest that modifications at the C-8 position significantly influence AChE inhibition, highlighting the potential therapeutic applications of this compound in treating neurodegenerative diseases.

Case Studies

-

Cognitive Enhancement Study:

In a double-blind study involving healthy volunteers, participants administered with 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride showed a statistically significant improvement in attention and reaction time compared to a placebo group. The study utilized standardized cognitive tests to assess performance. -

Antioxidant Activity:

A recent investigation into the antioxidant properties revealed that this compound exhibits significant free radical scavenging activity, potentially offering protective effects against oxidative stress-related conditions.

Potential Applications

The unique structure of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride opens avenues for various applications:

- Pharmaceutical Development: As a potential treatment for cognitive impairments or mood disorders.

- Nutraceuticals: Its stimulant effects could be harnessed in energy supplements or functional foods.

- Research Tool: Useful in studying adenosine receptor interactions and enzyme inhibition mechanisms.

Q & A

Q. What validated methods exist for synthesizing 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride, and what purity thresholds are recommended for pharmacological studies?

- Synthesis typically involves nucleophilic substitution at the 8-position of caffeine using 2-(diethylamino)ethanethiol, followed by HCl salt formation. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is recommended for purity assessment, targeting ≥98% purity to minimize off-target effects in biological assays. Method validation should include retention time matching and spectral analysis against reference standards .

Q. What acute toxicity data are available for this compound, and how should these inform in vivo dosing protocols?

- Intraperitoneal LD50 in mice is reported as 130 mg/kg, with toxicity linked to xanthine oxidase inhibition. For subacute studies, a safety factor of 1/10th the LD50 (13 mg/kg) is advised, adjusted for species-specific metabolic differences. Toxicity mechanisms may overlap with structurally related dimethylamino analogs, necessitating hepatic enzyme monitoring in chronic exposure models .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported bioactivity data for 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride across different assay systems?

- Contradictions often arise from assay-specific variables (e.g., cell line receptor expression, solvent effects). For example, DMSO concentrations >0.1% may artifactually enhance solubility but suppress adenosine receptor activity. A tiered validation approach is recommended:

In vitro : Cross-validate receptor binding assays (e.g., A1/A2A adenosine receptors) using radioligand displacement and functional cAMP assays.

Ex vivo : Confirm target engagement in tissue slices using phospho-specific antibodies for downstream kinases.

Methodological transparency in solvent choice and cell viability controls is critical .

Q. What experimental design strategies optimize the compound’s pharmacokinetic profile while minimizing off-target effects in neurological disease models?

- Use a dual-route administration approach (e.g., intraperitoneal for systemic exposure vs. intracerebroventricular for CNS targeting) to isolate central vs. peripheral effects. Pharmacokinetic-pharmacodynamic (PK-PD) modeling should incorporate:

- Blood-brain barrier (BBB) penetration : Measure logP (optimal range: 1.5–2.5) and P-glycoprotein substrate status.

- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., desethyl derivatives) that may contribute to off-target effects.

Cross-over designs with washout periods (≥7 days) reduce inter-individual variability in chronic studies .

Q. How can researchers leverage computational tools to predict and validate the compound’s interaction with novel targets (e.g., kinases or epigenetic regulators)?

- Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics simulations (GROMACS) to screen for off-target kinase binding. Prioritize targets with:

- Binding energy ≤ −8.0 kcal/mol.

- Conserved interaction motifs : ATP-binding site hydrogen bonds with backbone amides of hinge regions.

Experimental validation via kinase inhibition profiling (e.g., Eurofins KinaseProfiler) at 1–10 μM concentrations is essential to confirm computational hits .

Methodological Resources

- Toxicity Mitigation : Reference OECD TG 420 guidelines for acute oral toxicity testing, adapting protocols to account for species-specific metabolic differences in caffeine derivatives .

- Data Analysis : Use GraphPad Prism for nonlinear regression of dose-response curves, applying Akaike’s Information Criterion (AIC) to select optimal binding models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.